N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C12H11F3N2O2S and its molecular weight is 304.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide (commonly referred to as compound 1) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 features a benzothiazine core with a trifluoromethyl substituent, which is known to enhance biological activity due to the electron-withdrawing nature of fluorine. The chemical structure can be represented as follows:
Biological Activity Overview
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazine have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action for compound 1 involves interaction with specific protein targets within cancer cells. Molecular dynamics simulations suggest that it primarily engages in hydrophobic interactions with target proteins, which may lead to apoptosis in malignant cells .
Antimicrobial Activity
In addition to its antitumor effects, compound 1 has demonstrated antimicrobial properties. Studies have shown that derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics such as norfloxacin . The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups (like trifluoromethyl) enhances antibacterial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the benzothiazine scaffold affect biological activity:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl group | Increases potency against tumor cells |
Methyl group at N-position | Enhances solubility and bioavailability |
Variations on the benzene ring | Modulates interaction with target proteins |
These findings suggest that careful tuning of substituents can optimize the therapeutic profile of benzothiazine derivatives.
Case Studies and Research Findings
-
Antitumor Efficacy in Preclinical Models
A study conducted on various benzothiazine derivatives showed that compound 1 exhibited significant growth inhibition in cultured tumor cell lines. The most potent derivatives were identified through MTT assays, leading to further exploration in animal models . -
Antimicrobial Testing
In vitro assessments revealed that compound 1 and its analogs exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard dilution methods . -
Molecular Docking Studies
Docking studies have elucidated potential binding interactions between compound 1 and target proteins involved in cancer progression and bacterial resistance mechanisms. These insights are crucial for understanding how structural modifications can enhance efficacy .
Properties
IUPAC Name |
N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-16-10(18)5-9-11(19)17-7-4-6(12(13,14)15)2-3-8(7)20-9/h2-4,9H,5H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFGQRYVXLKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.